cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
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Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: Cyclopentadienyl anions are generated by deprotonating cyclopentadiene with a strong base such as sodium hydride.
Coordination to Iron(2+) Ion: The cyclopentadienyl anions are then coordinated to an iron(2+) salt, such as iron(II) chloride, under an inert atmosphere to prevent oxidation.
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, where the phosphanyl ligands replace other ligands on the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands on the iron center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and are carried out under inert atmospheres.
Major Products
Oxidation: Iron(3+) complexes with modified ligand structures.
Reduction: Iron(2+) complexes with retained ligand structures.
Substitution: New iron complexes with different ligand environments.
Scientific Research Applications
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential in creating new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) involves:
Coordination to Substrates: The iron center coordinates to substrates, facilitating various chemical transformations.
Electron Transfer: The iron center can undergo electron transfer reactions, which are crucial for its catalytic activity.
Ligand Exchange: Ligand exchange processes allow the compound to adapt to different reaction environments.
Comparison with Similar Compounds
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl groups, affecting their reactivity and applications.
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different metal centers: Substituting the iron center with other transition metals can lead to compounds with different properties.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is unique due to its specific combination of ligands and iron center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science.
Properties
Molecular Formula |
C43H63FeNP2 |
---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI Key |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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